molecular formula C12H12BrN5O3 B6133202 3-[(2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE CAS No. 6049-32-7

3-[(2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B6133202
CAS No.: 6049-32-7
M. Wt: 354.16 g/mol
InChI Key: BFQPQKBDPXVOSS-RZNTYIFUSA-N
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Description

3-[(2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a hydrazinyl linkage, and a triazinone core

Preparation Methods

The synthesis of 3-[(2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

    Condensation: The compound can undergo further condensation reactions with various aldehydes or ketones to form more complex structures.

Scientific Research Applications

3-[(2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

When compared to similar compounds, 3-[(2Z)-2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    3-Bromo-4-hydroxy-5-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Hydrazine derivatives: Compounds with similar hydrazinyl linkages but different substituents.

    Triazinone derivatives: Compounds with the triazinone core but varying substituents on the ring.

Biological Activity

The compound 3-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazine-5-one is a member of the triazine family characterized by its complex structure and diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C14H15BrN4O3\text{C}_{14}\text{H}_{15}\text{BrN}_4\text{O}_3

This structure features a triazine ring with various substituents that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of triazines have been shown to inhibit bacterial growth effectively. A study demonstrated that certain triazine derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin .

CompoundMIC (µg/mL)Comparison DrugReference
Triazine Derivative A8Streptomycin
Triazine Derivative B16Ciprofloxacin

Anticancer Activity

The anticancer potential of triazine derivatives has been extensively studied. For example, a recent study found that specific triazine compounds displayed cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds were less than those for the reference drug doxorubicin, indicating potent anticancer activity .

CompoundCell LineIC50 (µg/mL)Reference
Compound 1HT291.61 ± 1.92
Compound 2Jurkat1.98 ± 1.22

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. Research has shown that triazine derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation.

The biological effects of 3-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazine-5-one are believed to arise from several mechanisms:

Binding to Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

Receptor Interaction: It may modulate receptor activity on cell membranes, influencing cellular responses to external stimuli.

Gene Expression Alteration: The compound can affect the expression of genes associated with inflammation and cancer progression.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Antimicrobial Activity: A series of triazole derivatives were synthesized and tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition rates for several compounds compared to control groups .
  • Anticancer Research: A comparative study evaluated the cytotoxic effects of various substituted triazines on different cancer cell lines. The findings revealed that modifications on the phenyl ring significantly enhanced anticancer activity .
  • Inflammation Modulation: A recent investigation into the anti-inflammatory effects of triazine derivatives showed a marked decrease in inflammatory markers in vitro, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Properties

IUPAC Name

3-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O3/c1-6-11(20)15-12(18-16-6)17-14-5-7-3-8(13)10(19)9(4-7)21-2/h3-5,19H,1-2H3,(H2,15,17,18,20)/b14-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQPQKBDPXVOSS-RZNTYIFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C\C2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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